N1-(4-chlorophenethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide
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Overview
Description
N1-(4-chlorophenethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is an organic compound that features both chlorophenethyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorophenethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide typically involves the reaction of 4-chlorophenethylamine with 4-methyl-2-nitrobenzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the oxalamide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorophenethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Replacement of the chlorine atom with other nucleophiles to form various substituted derivatives.
Scientific Research Applications
N1-(4-chlorophenethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-chlorophenethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the chlorophenethyl group can engage in hydrophobic interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorophenethyl)-N2-(4-nitrophenyl)oxalamide
- N1-(4-methylphenethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide
- N1-(4-chlorophenethyl)-N2-(4-methylphenyl)oxalamide
Uniqueness
N1-(4-chlorophenethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is unique due to the presence of both chlorophenethyl and nitrophenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(4-methyl-2-nitrophenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-11-2-7-14(15(10-11)21(24)25)20-17(23)16(22)19-9-8-12-3-5-13(18)6-4-12/h2-7,10H,8-9H2,1H3,(H,19,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZXNBPBNKFBQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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